Methyl 2-fluoro-6-iodo-3-methoxybenzoate
Description
Methyl 2-fluoro-6-iodo-3-methoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, an iodine atom at the 6-position, and a methoxy group at the 3-position of the benzene ring. This compound belongs to a class of halogenated aromatic esters, where the unique combination of electron-withdrawing (fluoro, iodo) and electron-donating (methoxy) substituents influences its physicochemical properties and reactivity.
Properties
Molecular Formula |
C9H8FIO3 |
|---|---|
Molecular Weight |
310.06 g/mol |
IUPAC Name |
methyl 2-fluoro-6-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H8FIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
XFJJHQQJIMLCBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-fluoro-6-iodo-3-methoxybenzoate typically involves the following steps:
Starting Material: The process begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the benzene ring.
Iodination: Introduction of the iodine atom at the 6-position.
Methoxylation: Introduction of the methoxy group at the 3-position.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-fluoro-6-iodo-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-fluoro-6-iodo-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen Variations
- Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8): Replacing iodine with bromine and adding an amino group at the 6-position significantly alters reactivity.
- 3,6-Dichloro-2-methoxybenzoic Acid (CAS 1918009) : The absence of an ester group (carboxylic acid instead) increases hydrophilicity, limiting its use in lipid-soluble formulations. Chlorine atoms at the 3- and 6-positions create a stronger electron-withdrawing effect than fluorine and iodine, which could affect aromatic ring stability or interaction with biological targets .
Functional Group Variations
- Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl): These compounds feature a sulfonylurea bridge and triazine ring, diverging from the target’s simple benzoate structure. However, the shared methyl ester group enhances stability and bioavailability.
Physicochemical Properties
While direct data for Methyl 2-fluoro-6-iodo-3-methoxybenzoate are unavailable, inferences can be drawn from analogous methyl esters:
The iodine atom in the target compound increases molecular weight and steric bulk compared to bromine or chlorine analogs, likely reducing solubility but enhancing halogen-bonding interactions in supramolecular chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
